molecular formula C11H5Br2NO2 B3031357 3-Cyano-6,8-dibromo-4-methylcoumarin CAS No. 262590-95-4

3-Cyano-6,8-dibromo-4-methylcoumarin

Cat. No.: B3031357
CAS No.: 262590-95-4
M. Wt: 342.97 g/mol
InChI Key: GSOMUTAKSGLHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-6,8-dibromo-4-methylcoumarin is a synthetic organic compound with the molecular formula C11H5Br2NO2 and a molecular weight of 342.97 g/mol . It belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,8-dibromo-4-methylcoumarin typically involves the bromination of 4-methylcoumarin followed by the introduction of a cyano group. One common method includes the reaction of 4-methylcoumarin with bromine in the presence of a suitable solvent to yield 6,8-dibromo-4-methylcoumarin. This intermediate is then reacted with a cyanating agent such as sodium cyanide under controlled conditions to produce the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-6,8-dibromo-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyano-6,8-dibromo-4-methylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-6,8-dibromo-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 6-Chloro-3-cyano-4-methylcoumarin
  • 3-Cyano-4-ethyl-6-methylcoumarin
  • 3-Cyano-6-methoxycoumarin

Comparison: Compared to its analogs, 3-Cyano-6,8-dibromo-4-methylcoumarin is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .

Properties

IUPAC Name

6,8-dibromo-4-methyl-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Br2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOMUTAKSGLHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350999
Record name 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262590-95-4
Record name 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-6,8-dibromo-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
3-Cyano-6,8-dibromo-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
3-Cyano-6,8-dibromo-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
3-Cyano-6,8-dibromo-4-methylcoumarin
Reactant of Route 5
3-Cyano-6,8-dibromo-4-methylcoumarin
Reactant of Route 6
3-Cyano-6,8-dibromo-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.